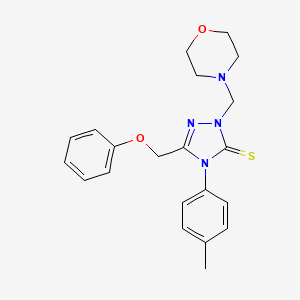![molecular formula C20H19N3O2 B12154955 (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12154955.png)
(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound includes a quinazolinone moiety linked to a phenylprop-2-enamide group, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Alkylation: The quinazolinone core is then alkylated with an appropriate alkyl halide to introduce the 2-methyl group.
Coupling with Phenylprop-2-enamide: The alkylated quinazolinone is coupled with phenylprop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
(2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H19N3O2/c1-15-22-18-10-6-5-9-17(18)20(25)23(15)14-13-21-19(24)12-11-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,21,24)/b12-11+ |
InChI Key |
NJOGZGYNMKDUBD-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B12154874.png)
![3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12154881.png)
![(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B12154887.png)

![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154910.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12154911.png)
![ethyl 3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12154915.png)
![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12154928.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12154933.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)

![ethyl 2-{(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12154951.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide](/img/structure/B12154954.png)

